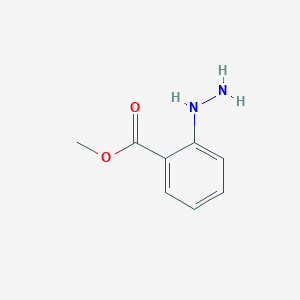

Methyl 2-hydrazinylbenzoate

Overview

Description

Methyl 2-hydrazinylbenzoate is a chemical compound with the CAS Number: 133690-87-6 . Its molecular weight is 166.18 and its IUPAC name is methyl 2-hydrazinobenzoate . It is typically stored at room temperature and appears as a yellow to brown sticky oil to solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10N2O2/c1-12-8(11)6-4-2-3-5-7(6)10-9/h2-5,10H,9H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a yellow to brown sticky oil to solid . It is stored at room temperature . Its molecular weight is 166.18 , and its InChI code is1S/C8H10N2O2/c1-12-8(11)6-4-2-3-5-7(6)10-9/h2-5,10H,9H2,1H3 .

Scientific Research Applications

Photonic Applications

Methyl 2-hydrazinylbenzoate and its derivatives have promising applications in the field of photonics. For instance, derivatives like methyl 5-nitro-2-((2E)-2-(4-nitrobenzylidene)hydrazino)benzoate have been studied for their nonlinear optical properties. These properties are crucial for photonic devices, such as in the development of optical limiters and other components that manage light in telecommunications and other high-tech applications (Nair et al., 2022).

Bioorthogonal Chemistry

In bioorthogonal chemistry, which is vital for studying biological systems without interfering with their natural processes, derivatives of this compound, like 4-hydrazinylbenzoic acid, play a crucial role. They can rapidly form stable boron-nitrogen heterocycles in neutral, aqueous solutions, making them suitable for coupling reactions under physiological conditions, such as protein conjugation (Dilek et al., 2015).

Medicinal Chemistry

This compound derivatives show significant potential in medicinal chemistry, particularly in the development of antidiabetic and antimicrobial agents. For example, benzothiazolyl hydrazones have been synthesized and exhibited notable antidiabetic and antimicrobial activities, demonstrating their potential in treating Type II diabetes and various infections (Mor et al., 2019).

Antiproliferative Activities

These compounds have also been explored for their antiproliferative activities. Specific arylidene-hydrazinyl-thiazole derivatives have shown significant activity against carcinoma cell lines, suggesting their potential use in cancer treatment (Grozav et al., 2014).

Material Chemistry

In material chemistry, this compound derivatives are used in synthesizing polymers with potential antibacterial and anticancer properties. These polymers could be used for drug delivery and other pharmaceutical applications, showcasing the versatility of these compounds in various scientific fields (Attiya et al., 2022).

Safety and Hazards

The safety information for Methyl 2-hydrazinylbenzoate indicates that it has some hazards associated with it. The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

Mechanism of Action

Target of Action

This compound is used in scientific experiments for a variety of applications

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how Methyl 2-hydrazinylbenzoate interacts with its targets and its overall effectiveness . .

properties

IUPAC Name |

methyl 2-hydrazinylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-2-3-5-7(6)10-9/h2-5,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKVVUKKFCVZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

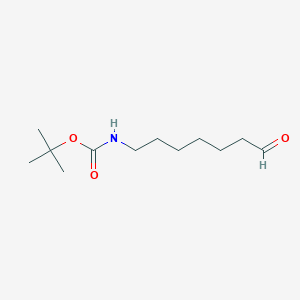

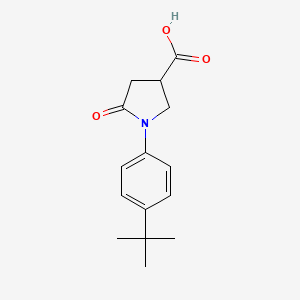

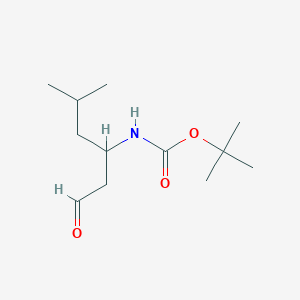

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)

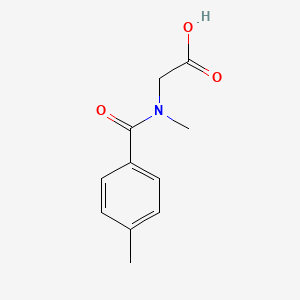

![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)

![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)